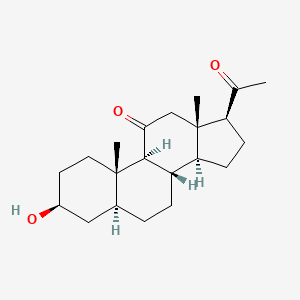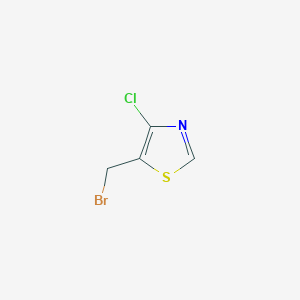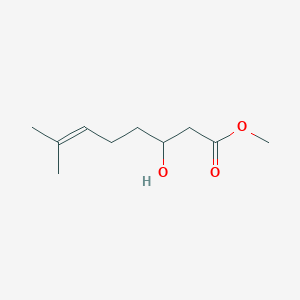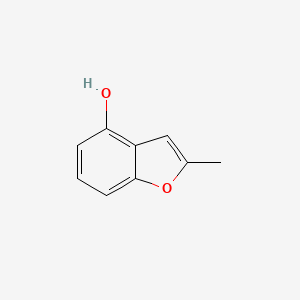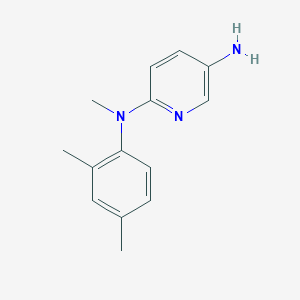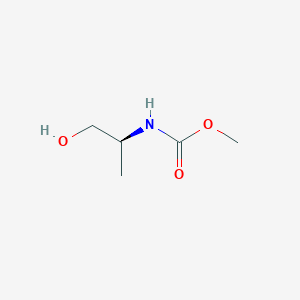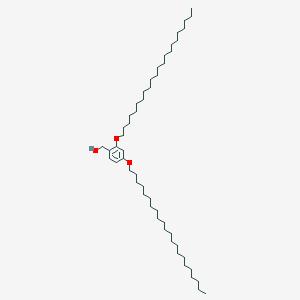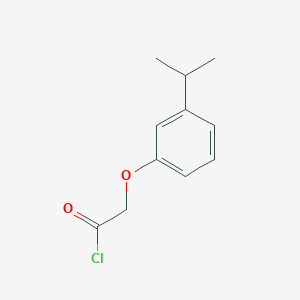
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one
Vue d'ensemble
Description
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one is an organic compound that features a tert-butyl group, a pyridyl ring, and a propene-1-one moiety
Méthodes De Préparation
The synthesis of (E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridinecarboxaldehyde with tert-butylacetone under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 4-pyridinecarboxaldehyde is reacted with tert-butylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a ligand in coordination chemistry and be used in the study of metal-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one can be compared with similar compounds such as:
1-tert-Butyl-3-(2-pyridyl)-2-propene-1-one: Similar structure but with the pyridyl ring in a different position, leading to different reactivity and applications.
1-tert-Butyl-3-(3-pyridyl)-2-propene-1-one:
1-tert-Butyl-3-(4-pyridyl)-2-butanone: A related compound with a butanone moiety instead of propene-1-one, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3 |
Clé InChI |
DBVYOBSHXGTDLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C=CC1=CC=NC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
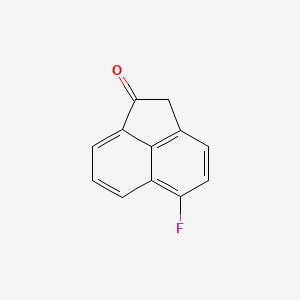
![N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8704324.png)
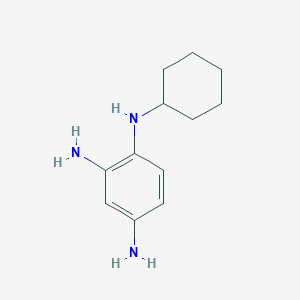

![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B8704342.png)
![tert-Butyl 4-bromo-6-methylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B8704350.png)
